SB 399885 Hydrochloride
Overview
Description
SB 399885 Hydrochloride is a potent, selective 5-HT6 antagonist . It has high affinity for human recombinant and native 5-HT(6) receptors . It is orally active and is known to enhance cognitive function .
Molecular Structure Analysis
The molecular formula of this compound is C18H21Cl2N3O4S . The molecular weight is 482.81 .Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in water to 100 mM and in DMSO to 100 mM . The compound is white to beige in color .Scientific Research Applications
Cognitive Enhancing Properties
- SB-399885 has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. It has shown to improve cognitive deficits in aged rats and is suggested to be mediated by enhancements in cholinergic function. This supports its potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Anxiolytic-like Effects
- Research indicates that SB-399885 has an anxiolytic-like effect, which is not influenced by the integrity of 5-HT neurons. It suggests that benzodiazepine receptors are indirectly involved in its effect, indicating a functional interaction between 5-HT6 receptors and the GABA/benzodiazepine system (Wesołowska, 2008).
Antidepressant-like Activity
- The antidepressant-like activity of SB-399885 was studied in the forced swim test in rats. It showed a potent effect in reducing immobility time, indicating potential antidepressant-like activity. This activity is linked to dopamine D(1)- and D(2)-like receptors and alpha(2)-adrenoceptors, but not connected with 5-HT innervation (Wesołowska, 2007).
Anxiety and Depression Models
- In animal models of anxiety and depression, SB-399885 showed specific effects indicative of anxiolytic and antidepressant potential. It suggests the selective 5-HT6 receptor antagonist as a potential candidate for treating these conditions (Wesołowska & Nikiforuk, 2007).
Memory Consolidation and Amnesia
- SB-399885 impacts memory consolidation and amnesia. Its administration improved long-term memory and modulated 5-HT(6) receptor mRNA expression in various brain structures. This supports the role of 5-HT(6) antagonism in memory improvement (Huerta-Rivas et al., 2010).
Cancer Research
- While SB-399885 primarily focuses on cognitive and psychiatric disorders, other compounds like SB939 (Pracinostat) are explored in cancer research. Pracinostat has been studied for its role in inhibiting histone deacetylases, showing efficacy in models of colorectal cancer and breast cancer metastasis (Novotny‐Diermayr et al., 2010; Chen et al., 2020).
Neurotransmission Modulation
- SB-399885 is also studied for its potential in modulating 5-HT neurotransmission. This indicates the possibility of 5-HT6 receptor-mediated positive feedback control of 5-HT neurons (Brouard et al., 2015).
Mechanism of Action
Target of Action
SB 399885 Hydrochloride is a potent, selective, and orally active antagonist of the 5-HT6 receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gs and stimulates adenylate cyclase .
Mode of Action
This compound interacts with its target, the 5-HT6 receptor, by competitively inhibiting the binding of serotonin . This results in a decrease in the activation of the receptor, thereby modulating the release of neurotransmitters and affecting neuronal excitability and neurochemical processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonin signaling pathway. By acting as an antagonist at the 5-HT6 receptor, it can modulate the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine . These neurotransmitters are involved in a variety of downstream effects, including mood regulation, cognition, and memory.
Result of Action
The molecular and cellular effects of this compound’s action include modulation of neurotransmitter release and potential changes in neuronal excitability . It has been shown to have cognitive-enhancing properties in vivo . In addition, it has been suggested to have antidepressant and anxiolytic effects comparable to well-described drugs such as diazepam .
Future Directions
properties
IUPAC Name |
N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O4S.ClH/c1-26-17-4-3-13(11-16(17)23-7-5-21-6-8-23)28(24,25)22-15-10-12(19)9-14(20)18(15)27-2;/h3-4,9-11,21-22H,5-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKCEBCFUSXSQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC(=C2)Cl)Cl)OC)N3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl3N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
402713-81-9 | |
Record name | Benzenesulfonamide, N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-(1-piperazinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402713-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 402713-81-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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